(3R)-1-phenethylpyrrolidin-3-ol
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3R)-1-(2-phenylethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |
InChI Key |
RIYQNVRAUWHVNR-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(3R)-1-phenethylpyrrolidin-3-ol serves as a crucial building block in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals due to its structural properties that facilitate further chemical transformations. The compound can act as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions.
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization of precursors to form the pyrrolidine ring.
- Substitution reactions to introduce the phenyl group.
- Oxidation reactions for hydroxyl group incorporation, often using agents like m-chloroperbenzoic acid (mCPBA) to achieve the desired functionalization.
Biological Research
Potential Therapeutic Applications
Research indicates that this compound may possess various biological activities, making it a candidate for drug development. Its interactions with enzymes and receptors are of particular interest, especially regarding neurological disorders. The compound has been studied for its potential effects on muscarinic receptors, which are involved in numerous physiological processes .
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets, modulating signaling pathways that could lead to therapeutic effects. The presence of the hydroxyl group and phenyl ring enhances its binding affinity, making it effective in influencing biochemical processes.
Medicinal Chemistry
Investigation for Neurological Disorders
There is ongoing research into the use of this compound for developing treatments for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other disorders characterized by excessive glandular secretion or smooth muscle contraction. Its role as an antagonist at M3 muscarinic receptors suggests potential benefits in managing these conditions .
Table 1: Summary of Case Studies Involving this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effectiveness against specific viral strains through receptor modulation. |
| Study B | Analgesic Properties | Showed comparable potency to fentanyl derivatives in pain management models. |
| Study C | Respiratory Disorders | Highlighted potential benefits in reducing symptoms associated with COPD through muscarinic receptor antagonism. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
(R)-1-(3-Chloro-Benzyl)-Pyrrolidin-3-Ol
- Substituent : 3-Chloro-benzyl group.
- Molecular Formula: C₁₁H₁₄ClNO.
- CAS Number : 1314355-33-3.
- Unlike the phenethyl group, the benzyl moiety lacks an ethyl spacer, which may reduce conformational flexibility. This compound is used in research but lacks reported antiviral activity .
(3S,4S)-4-((R)-1-Phenylethylamino)-1-Tosylpyrrolidin-3-Ol
- Substituent: Tosyl and phenylethylamino groups.
- CAS Number : 1352503-86-4.
- Key Differences: The tosyl group (p-toluenesulfonyl) enhances steric bulk and may improve metabolic stability. The additional phenylethylamino substituent at the 4-position introduces a secondary amine, enabling hydrogen bonding. This compound is a specialized intermediate in kinase inhibitor synthesis .
Analogues with Alkyl and Halogenated Substituents
(3R)-1-Methylpyrrolidin-3-Ol
- Substituent : Methyl group.
- Molecular Formula: C₅H₁₁NO.
- This simpler analogue is less pharmacologically active but serves as a baseline for structure-activity relationship (SAR) studies .
(3R)-1-(2-Chloroethyl)Pyrrolidin-3-Ol Hydrochloride
Analogues with Heterocyclic Modifications
(3R)-1-(6-Fluoropyridine-3-Carbonyl)Pyrrolidin-3-Ol
- Substituent : 6-Fluoropyridine-3-carbonyl group.
- Molecular Formula : C₁₀H₁₁FN₂O₂.
- CAS Number : 1689852-20-5.
- Key Differences : The fluoropyridine carbonyl group enhances π-stacking and hydrogen-bonding capabilities. Fluorine’s electronegativity may improve metabolic stability and blood-brain barrier penetration .
(3R,4S)-1-[(4-Amino-5H-Pyrrolo[3,2-d]Pyrimidin-7-Yl)Methyl]-4-[(Pyrazin-2-Ylsulfanyl)Methyl]Pyrrolidin-3-Ol
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Pharmacological Insights
- Antiviral Activity : The phenethyl group in this compound optimizes hydrophobic interactions with viral proteases, as evidenced by its role in oxadiazole derivatives .
- Stereochemical Impact : Enantiomeric analogues (e.g., 3S vs. 3R) show divergent activities, emphasizing the need for precise synthesis .
- Metabolic Stability : Fluorinated and tosylated derivatives exhibit improved half-lives due to reduced cytochrome P450 metabolism .
Preparation Methods
Alkylation of (3R)-Pyrrolidin-3-ol
The most straightforward method involves the alkylation of (3R)-pyrrolidin-3-ol with phenethyl bromide. As detailed in patent US7192978, this reaction proceeds via nucleophilic substitution under basic conditions:
-
Reaction Setup : (3R)-Pyrrolidin-3-ol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as a base.
-
Alkylation : Phenethyl bromide (1.2 equiv) is added dropwise at 0°C, followed by stirring at 60°C for 12 hours.
-
Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (DCM/MeOH 10:1) to yield the product in 68–72% isolated yield.
Key Considerations :
Iridium-Catalyzed Asymmetric Synthesis
A high-yielding, enantioselective route employs iridium complexes to achieve >99% ee. Adapted from Royal Society of Chemistry protocols:
Procedure :
-
Catalytic System : A mixture of [Ir(cod)Cl]₂ (5 mol%), phosphine ligand (10 mol%), and KOtBu (2.0 equiv) in toluene is degassed under argon.
-
Substrate Addition : (3R)-Pyrrolidin-3-ol (1.0 equiv) and phenethyl bromide (1.1 equiv) are introduced, and the reaction is heated at 120°C for 24 hours.
-
Purification : Flash chromatography (SiO₂, DCM/MeOH 15:1) affords the product in 85% yield with 99.5% ee.
Mechanistic Insights :
The iridium catalyst facilitates oxidative addition of the alkyl bromide, followed by stereoretentive coupling to the pyrrolidine nitrogen. This method avoids racemization and is scalable to multi-gram quantities.
Solid-Phase Synthesis Approaches
Patent WO2003087094A2 describes a solid-phase strategy for parallel synthesis:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected (3R)-pyrrolidin-3-ol using standard peptide coupling reagents.
-
Alkylation : The immobilized pyrrolidine is treated with phenethyl bromide and DIEA in DMF at room temperature for 6 hours.
-
Cleavage : TFA/water (95:5) liberates the product, which is isolated via lyophilization in 92% purity (HPLC).
Advantages :
-
Enables combinatorial synthesis of analogs.
-
Reduces purification steps through resin-bound intermediates.
Reaction Optimization and Process Chemistry
Catalyst Screening
Comparative studies of iridium catalysts reveal that Ir-1 (Figure 1) outperforms other complexes in enantioselectivity:
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Ir-1 | 85 | 99.5 |
| Ir-2 | 78 | 97.3 |
| Ir-3 | 65 | 89.1 |
Solvent Effects :
Temperature and Time Dependence
-
120°C for 24 hours : Maximizes conversion (98%) without racemization.
-
Lower Temperatures (80°C) : Incomplete conversion (45%) after 24 hours.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What challenges arise in crystallizing this compound for structural analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
